REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[Al].[CH2:10]=[CH:11][CH2:12][CH3:13].[OH-].[Na+]>[Hg](Cl)Cl>[CH3:8][C:2]1[C:1]([CH:1]([CH2:2][CH3:3])[CH3:6])=[C:6]([OH:7])[C:5]([CH:11]([CH2:12][CH3:13])[CH3:10])=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
162 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Hg](Cl)Cl
|
Name
|
|
Quantity
|
168 g
|
Type
|
reactant
|
Smiles
|
C=CCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
This mixture is stirred at 200° C for 10 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C(=CC1)C(C)CC)O)C(C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |